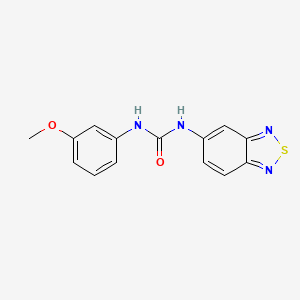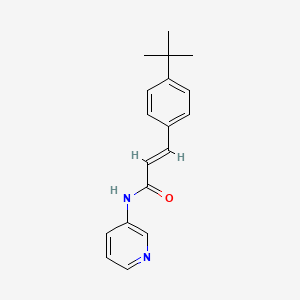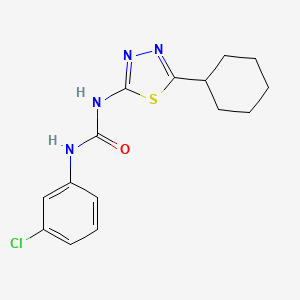
1-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective dopamine reuptake inhibitor that has been widely studied in scientific research for its potential therapeutic applications.
Wirkmechanismus
1-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. By blocking the reuptake of dopamine, 1-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and decreased drug-seeking behavior. It has also been reported to modulate the activity of other neurotransmitter systems, such as serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 has several advantages for use in laboratory experiments, including its high potency and selectivity for dopamine reuptake inhibition, as well as its well-characterized pharmacological profile. However, it also has some limitations, such as its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909, including the development of more potent and selective dopamine reuptake inhibitors, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its interactions with other neurotransmitter systems. Additionally, further research is needed to better understand the potential risks and benefits of 1-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 for human use.
Synthesemethoden
The synthesis of 1-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 involves the reaction of 1-(4-chlorobenzyl)piperazine with 3-phenyl-2-propen-1-ol in the presence of a catalyst and a solvent. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2/c21-20-10-8-19(9-11-20)17-23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBRYJYHSDUUQZ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)


![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-6-ethyl-4-pyrimidinyl]-3-pyrrolidinyl}-N~2~-methylglycinamide dihydrochloride](/img/structure/B5691584.png)

![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5691597.png)
![1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5691607.png)
![4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5691609.png)

![N-{1-[2-(methylthio)ethyl]piperidin-4-yl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691613.png)

![N-[(5-methyl-2-furyl)methyl]-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5691625.png)
